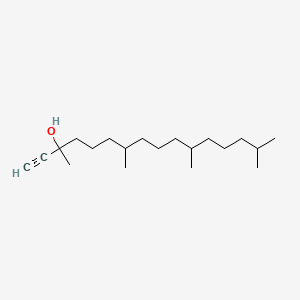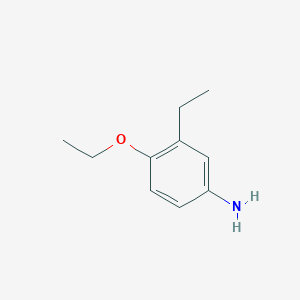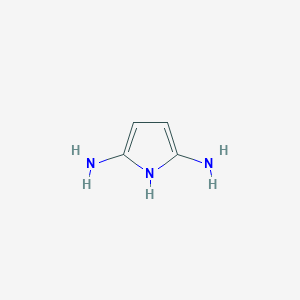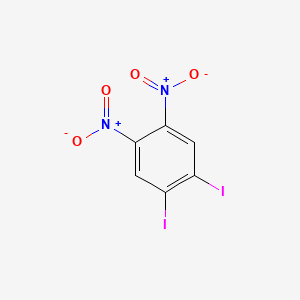
7-Chloroquinoxaline-2-carboxylic acid
Übersicht
Beschreibung
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Quinoline is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of quinoline derivatives has witnessed a rapid development in recent years . Various synthesis protocols have been reported in the literature for the construction of quinoline .Molecular Structure Analysis
The molecular structure of carboxylic acids and quinolines involves a carbonyl group and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized .Chemical Reactions Analysis
The functional group in carboxylic acids determines the main chemical properties of an organic compound . The reactions of carboxylic acids are due to the presence of the carboxyl group .Physical And Chemical Properties Analysis
Carboxylic acid molecules are polar due to the presence of two electronegative atoms in the carboxyl group . The physical properties of carboxylic acids are a result of the presence of the carboxyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis Techniques : 7-Chloroquinoxaline-2-carboxylic acid is utilized in the synthesis of various derivatives through methods such as microwave-irradiated synthesis. This process yields compounds with significant antimicrobial activity against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
- Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, incorporating 7-chloroquinoxaline-2-carboxylic acid, have shown promising antibacterial activities against gram-positive and gram-negative strains. Some derivatives demonstrated good activity against S. aureus (Al-Hiari et al., 2007).
Pharmaceutical Synthesis
- Quinolone Antagonists : Derivatives of 7-Chloroquinoxaline-2-carboxylic acid have been found to exhibit AMPA receptor antagonistic activity, with certain compounds showing high potency and selectivity in vitro as well as neuroprotective efficacy in vivo (Takano et al., 2005).
- Antitumor Drug Research : Derivatives such as 7-Chloro-4-hydroxyquinoline, synthesized from 7-chloroquinoxaline-2-carboxylic acid, are studied for their antitumor properties. Their effectiveness and relationship with antioxidant effects against free-radical-induced peroxidation have been a focus of research (Liu et al., 2002).
Chemical Synthesis and Reactivity
- Chemical Transformations : 7-Chloroquinoxaline-2-carboxylic acid is a key intermediate in various chemical transformations, leading to the creation of new compounds with potential pharmaceutical applications. These transformations involve processes like cyclization and condensation with other chemical entities (Anderson & Cheeseman, 1974).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)12-8(4-11-6)9(13)14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHZOLJLBAGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300338 | |
| Record name | 7-chloroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoxaline-2-carboxylic acid | |
CAS RN |
29821-65-6 | |
| Record name | MLS002920352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3050854.png)


![2,2'-Bis[4-(4-hydroxyphenylsulfonyl)phenyloxy]diethylether](/img/structure/B3050861.png)



![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)

![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)